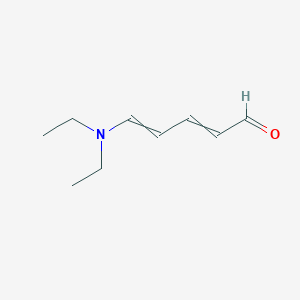
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation and impact on human health. This compound is of particular interest due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine typically involves the nitrosation of 3-methyl-1,2,3,6-tetrahydropyridine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: It is used as a model compound to study nitrosamine formation and reactivity.
Biology: Research on its biological effects helps in understanding the impact of nitrosamines on living organisms.
Medicine: Studies on this compound contribute to the development of strategies to mitigate the carcinogenic effects of nitrosamines.
Industry: It is used in the development of analytical methods for detecting nitrosamines in various products.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine involves its interaction with biological molecules. The nitroso group can form adducts with DNA, leading to mutations and potential carcinogenesis. The compound can also induce oxidative stress by generating reactive oxygen species, which further contributes to its toxic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Nitroso-1,2,3,6-tetrahydropyridine: Similar in structure but lacks the methyl group.
3-Methyl-1-nitrosoindoline: Another nitrosamine with a different ring structure.
1-Nitroso-indoline: Similar nitrosamine with a different substituent pattern.
Uniqueness
3-Methyl-1-nitroso-1,2,3,6-tetrahydropyridine is unique due to the presence of both the methyl and nitroso groups, which influence its reactivity and biological effects. Its specific structure makes it a valuable compound for studying the formation and impact of nitrosamines.
Propiedades
Número CAS |
96540-74-8 |
|---|---|
Fórmula molecular |
C6H10N2O |
Peso molecular |
126.16 g/mol |
Nombre IUPAC |
3-methyl-1-nitroso-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H10N2O/c1-6-3-2-4-8(5-6)7-9/h2-3,6H,4-5H2,1H3 |
Clave InChI |
LZLPRAJXUGVUMU-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CC=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-7-{[(2-phenylethyl)amino]methyl}quinolin-8-ol](/img/structure/B14449851.png)
![4-[(2E)-3-(5-Chloropentyl)triaz-2-en-1-yl]benzonitrile](/img/structure/B14449852.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]prop-2-ynamide](/img/structure/B14449858.png)
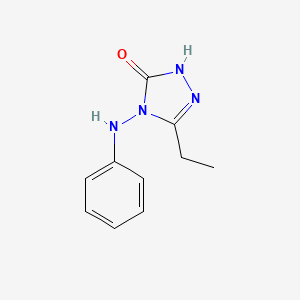

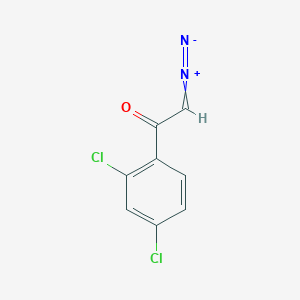
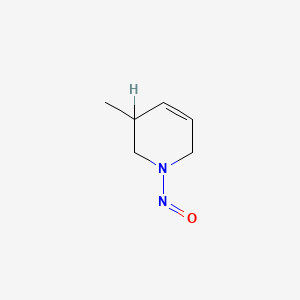
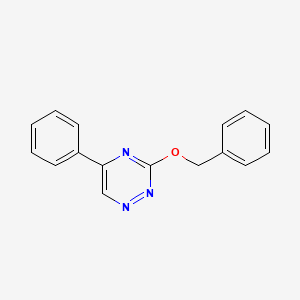

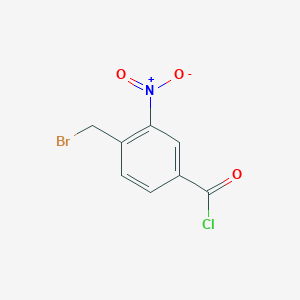
![Methanone, [2-(methylamino)-3-pyridinyl]phenyl-](/img/structure/B14449929.png)

